3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Description
The compound 3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2-one core substituted with a chlorophenyl group, a fluorophenyl-piperazine moiety, and alkyl/hydroxy groups. Its design likely targets modulation of central nervous system (CNS) receptors or enzymes, given the prevalence of piperazine derivatives in psychopharmacology and neurochemistry . The hydroxypyridinone moiety may confer metal-chelating properties, while the ethyl and methyl groups enhance lipophilicity, influencing pharmacokinetics .
Properties
IUPAC Name |
3-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-4-6-19(26)7-5-18)29-14-12-28(13-15-29)21-10-8-20(27)9-11-21/h4-11,16,24,31H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTTUEQOYIPBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins. These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with their active residues. This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. By inhibiting these pathways, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This results in promising neuroprotective and anti-inflammatory properties.
Result of Action
The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a piperazine moiety and various aromatic substitutions, contribute to its diverse pharmacological properties.
Structural Characteristics
This compound can be characterized by its molecular formula and a molecular weight of approximately 440.9 g/mol. The presence of the chlorophenyl and fluorophenyl groups enhances its interaction with biological targets, which is crucial for its efficacy in various therapeutic applications.
The biological activity of this compound is largely attributed to its ability to modulate specific molecular pathways:
- Cell Cycle Regulation : It has been shown to inhibit cellular proliferation by affecting key kinases such as CDC7 and PKA, which are involved in cell cycle progression and tumor growth inhibition.
- Enzyme Modulation : The compound acts as an inhibitor for various enzymes, enhancing its potential in treating metabolic disorders and neurodegenerative diseases .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have explored the biological activity of derivatives related to this compound:
- Antitumor Activity : A study evaluated the anticancer potential of similar compounds, revealing that modifications in the piperazine ring significantly enhanced binding affinity to cancer-related targets, leading to improved efficacy in vitro against breast and lung cancer cell lines.
- Antibacterial Properties : Another research focused on piperazine derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that the introduction of fluorinated groups can enhance antibacterial activity through increased membrane permeability .
- Neuroprotective Effects : Investigations into neurodegenerative models indicated that compounds with similar structures could protect neuronal cells from apoptosis, potentially through modulation of neuroinflammatory pathways .
Comparison with Similar Compounds
Key Compounds Identified in Literature and Patents
Critical Analysis
Core Heterocycle Differences: The pyridin-2-one core in the target compound contrasts with pyrimidin-4-one (e.g., ) and pyrido-pyrimidinone (e.g., ). Pyridin-2-one derivatives are less common in recent patents but are associated with anti-inflammatory and CNS modulation . The pyrido-pyrimidinone scaffold in is prioritized in kinase inhibitor patents due to planar aromaticity, enhancing ATP-binding pocket interactions.
Piperazine derivatives often exhibit antipsychotic or anxiolytic activity . The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to the 3-fluoro-4-methylphenyl group in , which could increase blood-brain barrier penetration.
Biological Activity: The anti-inflammatory activity of 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC50 = 11.6 μM) suggests that the hydroxypyridinone core in the target compound could be repurposed for similar applications.
Q & A
Q. What are the common synthetic routes for 3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of a 4-chlorophenyl-substituted precursor with a fluorophenyl-piperazine derivative using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) .
- Step 2 : Introduction of the pyridinone core via cyclization under reflux conditions with a base such as K₂CO₃ .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final compound .
Key challenges include controlling stereochemistry at the piperazine-pyrrolidinone junction and minimizing side-product formation during fluorophenyl group coupling .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions, particularly the methyl and ethyl groups on the pyridinone ring .
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula (C₂₅H₂₆ClF₂N₃O₂) and isotopic patterns .
- X-ray Crystallography : Used to resolve 3D conformation, critical for understanding receptor-binding interactions (e.g., piperazine ring orientation) .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest activity at neurotransmitter receptors, particularly:
- Serotonin (5-HT) receptors : Competitive binding assays show nanomolar affinity for 5-HT₁A and 5-HT₂A subtypes, likely due to the fluorophenyl-piperazine moiety .
- Dopamine D₂-like receptors : Moderate antagonism observed in radioligand displacement assays .
Functional assays (e.g., cAMP modulation) are recommended to validate target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for fluorophenyl intermediates .
- Temperature Control : Maintaining ≤60°C during cyclization reduces thermal degradation of the pyridinone core .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields in aryl-alkyl bond formation .
Design of Experiments (DoE) methodologies are advised to systematically assess interactions between variables .
Q. How do structural modifications influence biological activity?
- Fluorophenyl vs. Chlorophenyl Substitutions : Fluorine’s electron-withdrawing effects enhance receptor binding affinity compared to chlorine .
- Piperazine Ring Flexibility : Conformational rigidity (e.g., via sp³-hybridized carbons) reduces off-target activity at adrenergic receptors .
- Pyridinone Hydroxyl Group : Methylation of the hydroxyl group decreases solubility but improves metabolic stability in hepatocyte assays .
Q. What analytical techniques resolve contradictions in reported pharmacological data?
- Dose-Response Curves : Use nonlinear regression to distinguish partial agonism from antagonist behavior at serotonin receptors .
- Receptor Binding Kinetics : Surface plasmon resonance (SPR) quantifies on/off rates, clarifying discrepancies in IC₅₀ values from radioligand assays .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed in vivo effects .
Q. How can stability studies inform storage and handling protocols?
- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~180°C, necessitating storage below 25°C .
- Photostability Testing : Exposure to UV light induces piperazine ring degradation, requiring amber glass vials for long-term storage .
- Hygroscopicity : Dynamic vapor sorption (DVS) data indicate sensitivity to humidity (>60% RH), warranting desiccant use .
Q. What strategies mitigate challenges in detecting trace impurities?
- HPLC Method Development : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to separate stereoisomers and byproducts .
- Forced Degradation Studies : Acid/alkali hydrolysis identifies hydrolytically labile sites (e.g., ester linkages) .
- Limit Tests for Heavy Metals : ICP-MS ensures compliance with ICH Q3D guidelines for elemental impurities .
Contradiction Analysis
- Variability in Receptor Affinity : Discrepancies in 5-HT₁A binding data may arise from differences in assay conditions (e.g., buffer pH, membrane preparation methods). Standardizing protocols across labs is critical .
- Synthetic Yield Disparities : Conflicting reports on cyclization yields (40–75%) likely reflect solvent purity or catalyst batch variability. Reagent sourcing should be documented in metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
